molecular formula C7H5F4NS B12843179 4-Fluoro-2-(trifluoromethylthio)aniline

4-Fluoro-2-(trifluoromethylthio)aniline

Cat. No.: B12843179
M. Wt: 211.18 g/mol
InChI Key: QCINPGSEXYKQCZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5F4NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-Fluoro-2-(trifluoromethylthio)aniline may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Fluoro-2-(trifluoromethylthio)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethylthio)aniline involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2-Fluoro-4-(trifluoromethylthio)aniline

Uniqueness

4-Fluoro-2-(trifluoromethylthio)aniline is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C7H5F4NS

Molecular Weight

211.18 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5F4NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2

InChI Key

QCINPGSEXYKQCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SC(F)(F)F)N

Origin of Product

United States

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